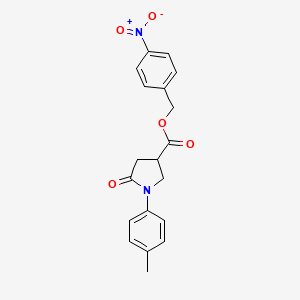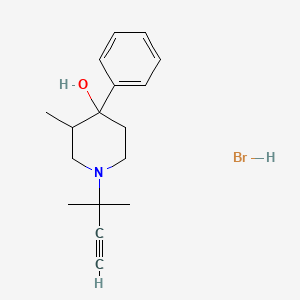![molecular formula C21H27N3O3 B5157655 N-(3,4-dimethoxyphenyl)-1-[3-(4-pyridinyl)propanoyl]-3-piperidinamine](/img/structure/B5157655.png)
N-(3,4-dimethoxyphenyl)-1-[3-(4-pyridinyl)propanoyl]-3-piperidinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dimethoxyphenyl)-1-[3-(4-pyridinyl)propanoyl]-3-piperidinamine, commonly known as DPP-4 inhibitor, is a class of drugs that is widely used in the treatment of type 2 diabetes mellitus. DPP-4 inhibitors work by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4), which is responsible for the degradation of incretin hormones. Incretin hormones play a crucial role in regulating blood glucose levels by stimulating insulin secretion and inhibiting glucagon secretion. By inhibiting DPP-4, DPP-4 inhibitors increase the concentration of incretin hormones, which results in improved glucose control.
作用机制
N-(3,4-dimethoxyphenyl)-1-[3-(4-pyridinyl)propanoyl]-3-piperidinamine inhibitors work by inhibiting the enzyme dipeptidyl peptidase-4 (N-(3,4-dimethoxyphenyl)-1-[3-(4-pyridinyl)propanoyl]-3-piperidinamine), which is responsible for the degradation of incretin hormones. Incretin hormones play a crucial role in regulating blood glucose levels by stimulating insulin secretion and inhibiting glucagon secretion. By inhibiting N-(3,4-dimethoxyphenyl)-1-[3-(4-pyridinyl)propanoyl]-3-piperidinamine, N-(3,4-dimethoxyphenyl)-1-[3-(4-pyridinyl)propanoyl]-3-piperidinamine inhibitors increase the concentration of incretin hormones, which results in improved glucose control.
Biochemical and Physiological Effects:
N-(3,4-dimethoxyphenyl)-1-[3-(4-pyridinyl)propanoyl]-3-piperidinamine inhibitors have been shown to have several biochemical and physiological effects on the body. N-(3,4-dimethoxyphenyl)-1-[3-(4-pyridinyl)propanoyl]-3-piperidinamine inhibitors increase the concentration of incretin hormones, which results in improved glucose control. In addition, N-(3,4-dimethoxyphenyl)-1-[3-(4-pyridinyl)propanoyl]-3-piperidinamine inhibitors have been shown to decrease the concentration of inflammatory markers, such as C-reactive protein (CRP), and improve endothelial function, which may have a beneficial effect on cardiovascular health.
实验室实验的优点和局限性
N-(3,4-dimethoxyphenyl)-1-[3-(4-pyridinyl)propanoyl]-3-piperidinamine inhibitors have several advantages and limitations for lab experiments. One advantage is that they have a low risk of hypoglycemia, weight gain, and cardiovascular events, making them a favorable treatment option for patients with type 2 diabetes mellitus. However, one limitation is that N-(3,4-dimethoxyphenyl)-1-[3-(4-pyridinyl)propanoyl]-3-piperidinamine inhibitors may not be effective in all patients with type 2 diabetes mellitus, and their efficacy may vary depending on the patient's individual characteristics.
未来方向
There are several future directions for research on N-(3,4-dimethoxyphenyl)-1-[3-(4-pyridinyl)propanoyl]-3-piperidinamine inhibitors. One direction is to investigate the long-term safety and efficacy of N-(3,4-dimethoxyphenyl)-1-[3-(4-pyridinyl)propanoyl]-3-piperidinamine inhibitors in patients with type 2 diabetes mellitus. Another direction is to investigate the potential use of N-(3,4-dimethoxyphenyl)-1-[3-(4-pyridinyl)propanoyl]-3-piperidinamine inhibitors in the treatment of other metabolic disorders, such as obesity and non-alcoholic fatty liver disease. In addition, future research may focus on developing more potent and selective N-(3,4-dimethoxyphenyl)-1-[3-(4-pyridinyl)propanoyl]-3-piperidinamine inhibitors, as well as investigating the potential use of combination therapy with other antidiabetic agents.
In conclusion, N-(3,4-dimethoxyphenyl)-1-[3-(4-pyridinyl)propanoyl]-3-piperidinamine inhibitors are a class of drugs that have been extensively studied and are widely used in the treatment of type 2 diabetes mellitus. N-(3,4-dimethoxyphenyl)-1-[3-(4-pyridinyl)propanoyl]-3-piperidinamine inhibitors work by inhibiting the enzyme dipeptidyl peptidase-4 (N-(3,4-dimethoxyphenyl)-1-[3-(4-pyridinyl)propanoyl]-3-piperidinamine), which is responsible for the degradation of incretin hormones. N-(3,4-dimethoxyphenyl)-1-[3-(4-pyridinyl)propanoyl]-3-piperidinamine inhibitors have several advantages and limitations for lab experiments, and there are several future directions for research on N-(3,4-dimethoxyphenyl)-1-[3-(4-pyridinyl)propanoyl]-3-piperidinamine inhibitors.
合成方法
The synthesis of N-(3,4-dimethoxyphenyl)-1-[3-(4-pyridinyl)propanoyl]-3-piperidinamine inhibitors involves several steps, including the preparation of the starting materials, the formation of the piperidine ring, and the introduction of the pyridine and phenyl groups. The most common method for synthesizing N-(3,4-dimethoxyphenyl)-1-[3-(4-pyridinyl)propanoyl]-3-piperidinamine inhibitors is through a combination of organic synthesis and medicinal chemistry techniques. The synthesis of N-(3,4-dimethoxyphenyl)-1-[3-(4-pyridinyl)propanoyl]-3-piperidinamine inhibitors is a complex process that requires expertise in organic chemistry and pharmaceutical sciences.
科学研究应用
N-(3,4-dimethoxyphenyl)-1-[3-(4-pyridinyl)propanoyl]-3-piperidinamine inhibitors have been extensively studied in preclinical and clinical trials, and their efficacy and safety have been well established. N-(3,4-dimethoxyphenyl)-1-[3-(4-pyridinyl)propanoyl]-3-piperidinamine inhibitors have been shown to effectively lower HbA1c levels, fasting plasma glucose levels, and postprandial glucose levels in patients with type 2 diabetes mellitus. In addition, N-(3,4-dimethoxyphenyl)-1-[3-(4-pyridinyl)propanoyl]-3-piperidinamine inhibitors have been shown to have a low risk of hypoglycemia, weight gain, and cardiovascular events, making them a favorable treatment option for patients with type 2 diabetes mellitus.
属性
IUPAC Name |
1-[3-(3,4-dimethoxyanilino)piperidin-1-yl]-3-pyridin-4-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3/c1-26-19-7-6-17(14-20(19)27-2)23-18-4-3-13-24(15-18)21(25)8-5-16-9-11-22-12-10-16/h6-7,9-12,14,18,23H,3-5,8,13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTHMOWZFNZXWAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2CCCN(C2)C(=O)CCC3=CC=NC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenyl)-1-[3-(4-pyridinyl)propanoyl]-3-piperidinamine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[3-bromo-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5157575.png)

![5-{[benzyl(methyl)amino]methyl}-N-[(3-phenyl-1H-pyrazol-4-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B5157587.png)
![5-[(1,3-benzodioxol-5-ylamino)methylene]-1-(2,5-dimethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5157598.png)
![ethyl 2-{[N-(1-phenylethyl)glycyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5157601.png)
![N,N'-[(2-oxo-1,2-dihydrobenzo[cd]indole-6,8-diyl)bis(sulfonylimino-4,1-phenylene)]diacetamide](/img/structure/B5157606.png)
![N-[2-(tert-butylamino)-2-oxoethyl]cyclohexanecarboxamide](/img/structure/B5157614.png)
![1-{4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxybenzoyl}-4-cyclopentylpiperazine](/img/structure/B5157616.png)
![N~2~-(3-chlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5157624.png)

![2-methoxy-4-{[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl benzenesulfonate](/img/structure/B5157633.png)
![3,6-dimethyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5157651.png)
![(5S)-5-{[3-(diphenylmethyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]carbonyl}-2-pyrrolidinone](/img/structure/B5157669.png)
![butyl 4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzoate](/img/structure/B5157675.png)